4-fluoro-2-nitro-N-propylaniline
Overview
Description
4-Fluoro-2-nitro-N-propylaniline is an organic compound with the molecular formula C9H11FN2O2 It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 4-position, a nitro group at the 2-position, and a propyl group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-2-nitro-N-propylaniline typically involves a multi-step process:
Nitration: The introduction of the nitro group is achieved through the nitration of a fluorobenzene derivative. This step involves treating the fluorobenzene with a mixture of concentrated nitric acid and sulfuric acid.
Friedel-Crafts Acylation: The propyl group is introduced via a Friedel-Crafts acylation reaction, followed by a Clemmensen reduction to convert the acyl group to an alkane.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-2-nitro-N-propylaniline can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents would depend on the desired product.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a catalyst, iron and hydrochloric acid.
Nucleophiles: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Oxidizing Agents: Specific oxidizing agents would be chosen based on the target oxidation product.
Major Products Formed
Amines: Reduction of the nitro group yields the corresponding amine.
Substituted Derivatives: Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
4-Fluoro-2-nitro-N-propylaniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and protein tagging.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-fluoro-2-nitro-N-propylaniline would depend on its specific application
Nitro Group: Can participate in redox reactions.
Fluorine Atom: Can influence the compound’s reactivity and interaction with biological molecules.
Propyl Group: Can affect the compound’s solubility and overall chemical behavior.
Comparison with Similar Compounds
Similar Compounds
4-Fluoro-2-nitroanisole: Similar structure but with a methoxy group instead of a propyl group.
4-Fluoro-N-(4-nitrobenzyl)aniline: Similar structure but with a benzyl group instead of a propyl group.
Properties
IUPAC Name |
4-fluoro-2-nitro-N-propylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2O2/c1-2-5-11-8-4-3-7(10)6-9(8)12(13)14/h3-4,6,11H,2,5H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNYAUZOGRURNIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=C(C=C(C=C1)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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